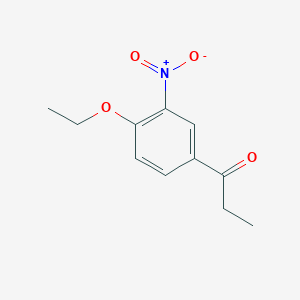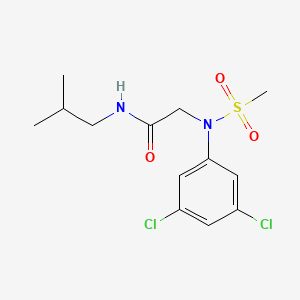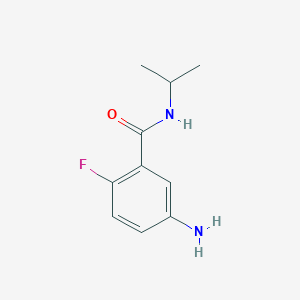
1-(4-Ethoxy-3-nitrophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-3-nitrophenyl)propan-1-one is an organic compound characterized by its molecular structure, which includes an ethoxy group and a nitro group attached to a phenyl ring, and a propan-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-nitrophenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the nitration of 4-ethoxyacetophenone followed by subsequent reactions to introduce the nitro group at the appropriate position on the phenyl ring. The reaction conditions typically require the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective formation of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent safety measures to handle the reactive chemicals involved. The process may also include purification steps to isolate the desired compound from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethoxy-3-nitrophenyl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ethoxy group or the nitro group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-3-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which 1-(4-Ethoxy-3-nitrophenyl)propan-1-one exerts its effects depends on its specific application. For instance, in biochemical assays, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
1-(4-Methoxy-3-nitrophenyl)propan-1-one
1-(4-Ethoxy-3-nitrophenyl)ethanone
1-(4-ethoxy-3-nitrophenyl)ethanone
1-(4-ethoxy-3-nitrophenyl)ethanone AldrichCPR
This comprehensive overview provides a detailed understanding of 1-(4-Ethoxy-3-nitrophenyl)propan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-(4-ethoxy-3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-10(13)8-5-6-11(16-4-2)9(7-8)12(14)15/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRSDGKHRSKJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7825164.png)

![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B7825174.png)


![ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825204.png)

![2-[3-(4-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID](/img/structure/B7825230.png)
![2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID](/img/structure/B7825232.png)
![2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID](/img/structure/B7825239.png)



